molecular formula C27H33F3N2O2 B1139093 Tfm-4AS-1

Tfm-4AS-1

カタログ番号: B1139093
分子量: 474.6 g/mol
InChIキー: YFBLEKKYWFJKBP-JZFZSVFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

. 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います。 工業的な製造方法は、これらの反応条件を最適化して収率と純度を高める場合があります .

生物活性

TFM-4AS-1 is a selective androgen receptor modulator (SARM) that has garnered significant attention due to its unique biological activity profile, particularly in promoting anabolic effects while minimizing androgenic side effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, tissue selectivity, and relevant research findings.

Chemical Structure : this compound is a 4-azasteroid compound that acts as a dual selective androgen receptor modulator and 5α-reductase inhibitor. It exhibits a potent selective partial agonist activity with an effective concentration (IC50) of approximately 30 nM for the androgen receptor (AR) .

Mechanism of Action : this compound binds to the androgen receptor, leading to selective activation of AR-dependent gene expression. Its partial agonist activity results in a maximal response (Emax) of 55%, which is significantly lower than full agonists like dihydrotestosterone (DHT) . Importantly, this compound antagonizes the N-terminal/C-terminal interaction within the AR, which is crucial for full receptor activation .

Biological Activities

This compound has been shown to have several key biological activities:

  • Anabolic Effects : In various studies, this compound has demonstrated the ability to increase lean body mass and promote bone formation. In ovariectomized rat models, it effectively increased periosteal bone formation and cortical bone mass comparable to DHT but with significantly reduced effects on reproductive tissues .
  • Tissue Selectivity : The compound exhibits tissue-selective actions, promoting muscle and bone growth while exerting minimal effects on sebaceous glands and reproductive organs. For instance, it stimulated sebaceous gland formation only 31% as much as DHT at comparable anabolic doses . Additionally, this compound does not promote prostate growth and can antagonize DHT's actions in seminal vesicles .

Case Studies

A series of studies have evaluated the biological activity of this compound across different models:

  • In Vitro Studies : Transactivation assays using mouse mammary tumor virus (MMTV) promoters revealed that this compound partially activates gene expression, achieving about 55% of the maximal response observed with full agonists like R1881 .
  • In Vivo Studies : In animal models, this compound was found to increase muscle mass without significant stimulation of prostate growth. This selectivity was confirmed through comparative studies with other SARMs and traditional androgens .
  • Metabolic Profile : The metabolic pathways of this compound have also been investigated. It was found to produce several metabolites, including mono-hydroxylated forms, which may influence its overall pharmacological profile .

Data Table: Summary of Biological Activity

Activity This compound DHT Notes
Anabolic Effect on MuscleSignificantSignificantComparable efficacy in increasing lean mass
Bone FormationHighHighEffective in promoting periosteal bone growth
Prostate GrowthMinimalSignificantDoes not promote prostate hypertrophy
Sebaceous Gland StimulationReduced (31%)HighLower stimulation compared to DHT

特性

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLEKKYWFJKBP-JZFZSVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?

A1: this compound exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, this compound only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from this compound's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。